molecular formula C10H7F2NO B6189009 4-(3,5-difluorophenyl)-4-oxobutanenitrile CAS No. 1519562-47-0

4-(3,5-difluorophenyl)-4-oxobutanenitrile

Cat. No.: B6189009
CAS No.: 1519562-47-0
M. Wt: 195.2
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Description

4-(3,5-Difluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-4-oxobutanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(3,5-difluorophenyl)-4-aminobutanenitrile.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Difluorophenyl)-4-oxobutanenitrile
  • 4-(3,4-Difluorophenyl)-4-oxobutanenitrile
  • 4-(2,3-Difluorophenyl)-4-oxobutanenitrile

Uniqueness

4-(3,5-Difluorophenyl)-4-oxobutanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

CAS No.

1519562-47-0

Molecular Formula

C10H7F2NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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